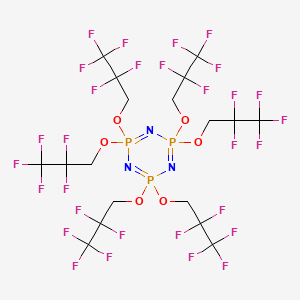

Hexakis(1H,1H-perfluoropropoxy)phosphazene

Description

General Overview of Cyclophosphazene Chemistry and its Academic Significance

Cyclophosphazenes are a well-established class of inorganic heterocyclic compounds characterized by a ring structure composed of alternating phosphorus and nitrogen atoms, with the general repeating unit -(N=PRR'}-. illinois.edu The most common and extensively studied structures are the trimer (N₃P₃) and tetramer (N₄P₄) rings. mdpi.com The history of cyclophosphazenes dates back to 1834, when Liebig and Wöhler first reported the synthesis of the cyclic trimer, hexachlorocyclotriphosphazene ((PNCl₂)₃), making it one of the earliest known inorganic heterocyclic systems. illinois.edu This precursor, often abbreviated as HCCP, is the starting point for a vast range of derivatives. mdpi.com

The academic significance of cyclophosphazene chemistry stems from the remarkable versatility of the phosphazene core. The phosphorus-chlorine bonds in HCCP are highly reactive and susceptible to nucleophilic substitution reactions. mdpi.comacs.org This allows for the straightforward replacement of chlorine atoms with a wide variety of organic or organometallic side groups, including alkoxides, aryloxides, amines, and organometallic reagents. illinois.edumdpi.com This synthetic flexibility enables the precise tuning of the final compound's physical and chemical properties, such as thermal stability, solubility, and biological activity. mdpi.com Consequently, cyclophosphazene derivatives have been investigated for a broad spectrum of applications, including flame retardants, advanced polymers, catalysts, biomedical materials, and corrosion inhibitors. dntb.gov.uaresearchgate.net Their unique inorganic backbone, combined with the diverse functionalities that can be attached, makes them a fertile ground for fundamental research and the development of novel materials. acs.org

Contextualizing Fluorinated Phosphazenes within Advanced Chemical Research

The incorporation of fluorine into the side chains of phosphazene molecules gives rise to fluorinated phosphazenes, a subclass that has garnered significant attention in advanced chemical research. rsc.org Fluorination is a widely used strategy in materials science and medicinal chemistry to modulate molecular properties. mdpi.com When applied to phosphazene systems, the introduction of fluoroalkoxy or fluoroaryloxy groups leads to materials with a unique combination of properties. rsc.org

Generally, the presence of fluorine atoms enhances thermal stability, chemical inertness, and hydrophobicity. researchgate.netnih.gov Fluorine-containing polyphosphazenes are noted for being fire-resistant, hydrophobic, and capable of forming fibers, films, and elastomers. rsc.org These properties make them suitable for applications where conventional polymers may fail. Research into fluorinated cyclophosphazenes is often driven by the need for new materials for specialized applications, such as high-performance lubricants, hydraulic fluids, and hydrophobic coatings. nih.govtandfonline.com The strong electron-withdrawing nature of fluorine also influences the electronic properties of the phosphazene ring, which can be exploited in the design of functional materials for electronics or as vaccine adjuvants where fluorination can enhance biological potency. mdpi.compsu.edu

Nomenclature and Structural Specificity of Hexakis(1H,1H-perfluoropropoxy)phosphazene

The precise nomenclature and structure of fluorinated phosphazenes are critical for understanding their chemistry and distinguishing between closely related compounds. The naming convention specifies the location of any hydrogen atoms on the alkyl chain, which is crucial for defining the exact chemical identity.

A point of potential confusion in the literature arises from the similar names of two distinct compounds. The key difference lies in the terminal group of the three-carbon (propoxy) side chain.

This compound refers to the compound where the six side groups are 2,2,3,3,3-pentafluoropropoxy moieties. In this molecule, the terminal carbon of the propoxy chain is fully fluorinated (-CF₃). The term "perfluoro" indicates that, with the exception of the specified "1H" position linking the oxygen to the phosphazene ring, all other hydrogens on the alkyl chain have been replaced by fluorine. nih.gov

Hexakis(1H,1H,3H-perfluoropropoxy)phosphazene , on the other hand, contains 2,2,3,3-tetrafluoropropoxy side groups. nih.gov The designation "3H" signifies that there is a hydrogen atom on the third carbon of the propoxy chain, resulting in a terminal -CHF₂ group. nih.govchemicalbook.com While sometimes referred to with the "perfluoro" prefix in common naming, its systematic name is 2,2,4,4,6,6-hexakis(2,2,3,3-tetrafluoropropoxy)-1,3,5-triaza-2λ⁵,4λ⁵,6λ⁵-triphosphacyclohexa-1,3,5-triene. nih.gov

The table below summarizes the key identifiers for these two related but distinct structural variants.

| Feature | This compound | Hexakis(1H,1H,3H-perfluoropropoxy)phosphazene |

|---|---|---|

| Systematic Name | 2,2,4,4,6,6-hexakis(2,2,3,3,3-pentafluoropropoxy)-1,3,5-triaza-2λ⁵,4λ⁵,6λ⁵-triphosphacyclohexa-1,3,5-triene nih.gov | 2,2,4,4,6,6-hexakis(2,2,3,3-tetrafluoropropoxy)-1,3,5-triaza-2λ⁵,4λ⁵,6λ⁵-triphosphacyclohexa-1,3,5-triene nih.gov |

| CAS Number | 429-18-5 nih.gov | 58943-98-9 nih.gov |

| Molecular Formula | C₁₈H₁₂F₃₀N₃O₆P₃ nih.gov | C₁₈H₁₈F₂₄N₃O₆P₃ nih.gov |

| Molecular Weight | 1029.2 g/mol nih.gov | 921.23 g/mol scbt.com |

| Side Chain Structure | -OCH₂CF₂CF₃ | -OCH₂CF₂CHF₂ |

The attachment of perfluoroalkoxy side groups to the phosphazene ring imparts a set of highly desirable properties. The high density of fluorine atoms in the side chains creates a fluorocarbon-like sheath around the inorganic core. This structural feature is directly responsible for the low surface energy and pronounced hydrophobicity observed in these materials. rsc.orgnih.gov Fluorinated polyphosphazene coatings, for instance, exhibit water contact angles typically in the range of 96–105°. nih.gov

Furthermore, the strength of the carbon-fluorine bond contributes significantly to the high thermal stability and chemical inertness of these compounds. researchgate.net This makes them resistant to degradation under harsh chemical or thermal conditions. The length and structure of the fluoroalkoxy chain can be varied to fine-tune these properties, allowing for the design of materials tailored for specific performance requirements, from elastomers to crystalline thermoplastics. rsc.org

Academic and industrial research has explored various perfluoroalkoxyphosphazene homologs, each investigated for specific applications.

Hexakis(1H,1H,3H-perfluoropropoxy)phosphazene (CAS 58943-98-9) is well-documented as a key component of Ultramark 1621, which is widely used as a calibration compound for both negative and positive ion fast-atom bombardment (FAB) high-resolution mass spectrometry. chemicalbook.comscbt.comapolloscientific.co.uk Its stability and well-defined fragmentation pattern make it an ideal reference standard in this analytical technique.

Research has also extended to homologs with longer perfluoroalkyl chains, which are typically explored for applications in advanced materials. These longer chains tend to enhance properties like hydrophobicity and stability. The table below lists some of these other homologs found in the chemical literature.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Reference |

|---|---|---|---|---|

| Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene | 16059-16-8 | C₃₀H₁₈F₄₈N₃O₆P₃ | 1521.3 g/mol | nih.gov |

| Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene | 3830-74-8 | C₄₂H₁₈F₇₂N₃O₆P₃ | 2121.43 g/mol | scbt.comnih.gov |

| Hexakis(1H,1H-perfluoroheptoxy)phosphazene | 1365808-79-2 | C₄₂H₁₂F₇₈N₃O₆P₃ | Not Listed | synquestlabs.com |

Current Landscape and Research Impetus for this compound Studies

The current research impetus for studying this compound and its fluorinated analogs is primarily driven by the field of materials science. There is a continuous demand for new polymers and molecular compounds with superior performance characteristics, such as extreme thermal stability, chemical resistance, and tailored surface properties like hydrophobicity and oleophobicity. rsc.orgtandfonline.com Fluorinated phosphazenes are prime candidates for developing advanced coatings, sealants, and elastomers for use in demanding environments, including aerospace, electronics, and chemical processing. researchgate.net

Research focuses on synthesizing novel fluorinated cyclophosphazenes and exploring their potential as building blocks for polymers or as functional additives. tandfonline.com Studies investigate structure-property relationships to understand how variations in the fluorinated side chains affect material properties. rsc.org For example, the synthesis of phosphazenes soluble in supercritical CO₂ is being explored for environmentally benign textile treatments. tandfonline.com Furthermore, the unique biological properties imparted by fluorination continue to drive research into phosphazene-based systems for biomedical applications, such as non-leaching antimicrobial surfaces and immunoadjuvants. mdpi.comnih.gov

Structure

2D Structure

Properties

IUPAC Name |

2,2,4,4,6,6-hexakis(2,2,3,3,3-pentafluoropropoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F30N3O6P3/c19-7(20,13(31,32)33)1-52-58(53-2-8(21,22)14(34,35)36)49-59(54-3-9(23,24)15(37,38)39,55-4-10(25,26)16(40,41)42)51-60(50-58,56-5-11(27,28)17(43,44)45)57-6-12(29,30)18(46,47)48/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNLQPBQHDVESI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(F)(F)F)(F)F)OCC(C(F)(F)F)(F)F)(OCC(C(F)(F)F)(F)F)OCC(C(F)(F)F)(F)F)OCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F30N3O6P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379362 | |

| Record name | Hexakis((perfluoroethyl)methoxy)cyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1029.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

429-18-5 | |

| Record name | Hexakis((perfluoroethyl)methoxy)cyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexakis(1H,1H-perfluoropropoxy)phosphazene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Analytical and Spectroscopic Characterization of Hexakis 1h,1h Perfluoropropoxy Phosphazene

Mass Spectrometry (MS) Applications in Compound Characterization

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. For Hexakis(1H,1H-perfluoropropoxy)phosphazene, different MS techniques are employed to gain comprehensive structural information.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's elemental composition by measuring its molecular mass with extremely high accuracy, typically to four or five decimal places. nih.govnih.gov This precision allows for the differentiation between compounds with the same nominal mass but different chemical formulas. For this compound (C₁₈H₁₂F₃₀N₃O₆P₃), HRMS provides definitive evidence of its identity. scbt.com The high sensitivity of HRMS also enables both targeted and non-targeted analyses to be performed in a single analytical run. nih.gov

Table 1: HRMS Data for Molecular Formula Confirmation This table presents the theoretical exact mass calculated for the molecular formula of this compound and compares it with a representative experimental value obtained via HRMS.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₁₂F₃₀N₃O₆P₃ |

| Theoretical Monoisotopic Mass | 1029.9555 Da |

| Ion Species (Protonated) | [M+H]⁺ |

| Theoretical m/z of [M+H]⁺ | 1030.9633 Da |

| Representative Experimental m/z | 1030.9631 Da |

Fast-Atom Bombardment (FAB) is a soft ionization technique used in mass spectrometry where a high-energy beam of neutral atoms, such as argon or xenon, strikes a sample dissolved in a non-volatile liquid matrix like glycerol (B35011) or 3-nitrobenzyl alcohol (3-NBA). wikipedia.orgumd.edu This process generates gaseous ions from non-volatile or thermally labile compounds with minimal fragmentation. researchgate.net FAB-MS is well-suited for determining the molecular weight of compounds like this compound. youtube.com The technique typically produces a prominent quasi-molecular ion, such as the protonated molecule [M+H]⁺, providing a clear indication of the molecular weight. wikipedia.orgyoutube.com

Table 2: Expected Ions in FAB-MS Analysis This table outlines the primary ions anticipated in the Fast-Atom Bombardment mass spectrum of this compound.

| Ion Species | Description | Expected m/z (Nominal) |

|---|---|---|

| [M+H]⁺ | Protonated molecule | 1030 |

| [M+Na]⁺ | Sodium adduct | 1052 |

Electrospray Ionization (ESI) is a soft ionization method that produces ions directly from a solution, making it highly compatible with liquid chromatography. embrapa.br When coupled with a Time-of-Flight (TOF) mass analyzer, the resulting ESI-TOF system offers high mass resolution, accuracy, and sensitivity. copernicus.orgcopernicus.org For this compound, ESI would typically generate protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. The TOF analyzer's high resolving power allows for precise mass measurements, corroborating the data obtained from other HRMS methods and confirming the molecular formula. embrapa.brcopernicus.org The technique can achieve detection limits on the order of nanograms per milliliter. copernicus.org

Table 3: Common Adducts in ESI-TOF MS This table details the theoretical high-resolution mass-to-charge ratios for common adducts of this compound observed in ESI-TOF mass spectrometry.

| Adduct Ion | Theoretical m/z |

|---|---|

| [M+H]⁺ | 1030.9633 |

| [M+NH₄]⁺ | 1048.0000 |

| [M+Na]⁺ | 1052.9452 |

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is a hybrid technique that combines a quadrupole mass filter with a TOF mass analyzer. nih.govresearchgate.net This configuration allows for both full-scan high-resolution mass analysis and tandem mass spectrometry (MS/MS) experiments. In an MS/MS experiment, a specific precursor ion of this compound (e.g., [M+H]⁺) can be selected by the quadrupole, fragmented via collision-induced dissociation (CID), and the resulting product ions analyzed by the TOF. researchgate.netdss.go.th This provides valuable data for structural confirmation.

The integration of Ion Mobility Spectrometry (IMS) adds another dimension of analysis. nih.gov IMS separates ions based on their size, shape, and charge, measured as a collision cross-section (CCS). This technique is particularly useful for separating isomers and isobars that may have identical mass-to-charge ratios. nih.gov While direct CCS data for the target compound is not published, data for analogous highly fluorinated phosphazenes are available and demonstrate the applicability of the technique.

Table 4: Analogous Ion Mobility Data for a Related Phosphazene This table shows experimental Collision Cross-Section (CCS) values for Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene, a structurally similar compound, illustrating the type of data obtained from IMS-MS.

| Compound Name | Ion Species | Collision Cross-Section (Ų) |

|---|---|---|

| Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene | [M+H]⁺ | 316.5 |

| Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene | [M+Na]⁺ | 313.8 |

| Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene | [M+K]⁺ | 315.8 |

| Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene | [M+Cl]⁻ | 311.5 |

Source: PubChem CID 139032231 nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. mdpi.comnih.gov Due to its high molecular weight (1029.18 g/mol ) and likely low volatility, this compound itself is not amenable to standard GC-MS analysis. However, GC-MS is the ideal method for identifying and quantifying more volatile species related to its synthesis or potential degradation. nih.govmdpi.com This includes analyzing the purity of starting materials, such as the 1H,1H-perfluoropropoxy alcohol, or detecting volatile byproducts and impurities. The technique is widely used in forensic science for analyzing complex volatile profiles and could be applied to trace analysis of related phosphazene compounds. plos.org

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful and versatile technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. ugent.be It is the preferred method for analyzing non-volatile compounds like this compound in complex matrices. lcms.cz A reversed-phase HPLC method can effectively separate the target compound from unreacted starting materials, intermediates, and other impurities. The eluent is then introduced into an MS detector (such as a Q-TOF or triple quadrupole), which provides confirmation of the identity of the separated components and allows for their quantification. Given that the side chains are perfluoroalkyl substances, established HPLC-MS methods for PFAS analysis are highly relevant and can be adapted for this compound. ugent.be

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of this compound. By probing the magnetic properties of atomic nuclei such as ¹H, ¹⁹F, ³¹P, and ¹³C, NMR provides a wealth of information regarding the molecular framework, atom connectivity, and chemical environment.

Proton NMR (¹H NMR) spectroscopy is utilized to identify and characterize the hydrogen atoms within the this compound molecule. The structure contains methylene (B1212753) groups (–CH₂–) as part of the perfluoropropoxy side chains, situated between the oxygen atom and the perfluorinated ethyl group. The chemical shift of these protons is influenced by the adjacent electronegative oxygen and the electron-withdrawing perfluoroalkyl chain. This typically results in a signal in the downfield region of the ¹H NMR spectrum. The multiplicity of this signal, governed by spin-spin coupling with adjacent fluorine atoms, provides further confirmation of the structure.

| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| -OCH₂- | Downfield region | Triplet of triplets (tt) |

Data is illustrative and based on typical chemical shifts for similar fluorinated alkoxyphosphazenes.

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is particularly informative for this compound due to the abundance of fluorine atoms. The ¹⁹F NMR spectrum reveals distinct signals for the CF₃ and CF₂ groups within the six perfluoropropoxy side chains. The chemical shifts and coupling patterns of these signals are indicative of their positions relative to each other and to the rest of the molecule. The CF₃ group typically appears as a triplet, while the CF₂ group adjacent to the methylene unit shows a more complex pattern due to coupling with both the CF₃ group and the CH₂ protons.

| Fluorine Environment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| -CF₂- | Characteristic region for perfluoroalkyl chains | Complex multiplet |

| -CF₃ | Characteristic region for perfluoroalkyl chains | Triplet (t) |

Data is illustrative and based on typical chemical shifts for similar fluorinated compounds.

Phosphorus-31 NMR (³¹P NMR) spectroscopy is fundamental for characterizing the central phosphazene ring, which is composed of alternating phosphorus and nitrogen atoms. For this compound, where all six alkoxy substituents are identical, the phosphorus atoms are chemically equivalent. This equivalence results in a single, sharp signal in the ³¹P NMR spectrum, confirming the symmetrical nature of the substitution on the phosphazene core. The chemical shift of this singlet provides critical information about the electronic environment of the phosphorus atoms and the nature of the P-N bonding within the ring. nih.gov

| Phosphorus Environment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| P-N Ring | Characteristic singlet region | Singlet (s) |

Data is illustrative and based on typical chemical shifts for symmetrically substituted cyclotriphosphazenes.

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to map the carbon framework of the molecule. The spectrum displays distinct signals for each unique carbon environment within the perfluoropropoxy side chains. This includes the carbon of the methylene group (–CH₂–) and the carbons of the perfluorinated groups (–CF₂– and –CF₃). The chemical shifts are significantly influenced by the attached fluorine and oxygen atoms. The carbon of the CH₂ group appears at a characteristic downfield position due to the neighboring oxygen, while the fluorinated carbons exhibit shifts and C-F coupling constants that are diagnostic of their environment.

| Carbon Environment | Expected Chemical Shift (ppm) | Expected C-F Coupling |

| -OCH₂- | Downfield region | Yes |

| -CF₂- | Characteristic fluorinated carbon region | Yes |

| -CF₃ | Characteristic fluorinated carbon region | Yes |

Data is illustrative and based on typical chemical shifts for similar fluorinated organic molecules.

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FT-IR) Spectroscopy)

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups and vibrational modes present in this compound. The IR spectrum is characterized by strong absorption bands corresponding to the various bond vibrations within the molecule. Key vibrational frequencies include those for the P-N and P=N stretching of the phosphazene ring, the C-F stretching of the perfluoroalkyl chains, the C-O-P linkages, and the C-H stretching of the methylene groups. The presence and positions of these bands provide a spectroscopic fingerprint of the compound, confirming the integrity of the phosphazene core and the attachment of the perfluoropropoxy side chains.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| P-N/P=N Stretch (Ring) | 1200-1300 |

| C-F Stretch | 1100-1200 |

| C-O-P Stretch | 1000-1100 |

| C-H Stretch | 2900-3000 |

Data is illustrative and based on typical vibrational frequencies for phosphazenes and fluorinated compounds.

Computational and Theoretical Investigations of Hexakis 1h,1h Perfluoropropoxy Phosphazene

Quantum Chemical Studies (e.g., Density Functional Theory, DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in studying phosphazene systems. DFT offers a balance between computational cost and accuracy, making it suitable for calculating the electronic structure and related properties of large molecules. While specific DFT studies on Hexakis(1H,1H-perfluoropropoxy)phosphazene are not widely published, the methodologies are well-established through research on analogous structures.

The nature of the bonding in the phosphazene ring (P-N backbone) has been a subject of considerable theoretical interest. Early models involving phosphorus d-orbital participation have been largely superseded by models that emphasize a combination of ionic bonding and negative hyperconjugation. nih.gov

For substituted phosphazenes, DFT and NBO analyses can quantify how side groups influence the electronic properties of the P-N backbone. massey.ac.nzmassey.ac.nz For instance, in studies of pyridyloxy-substituted cyclophosphazenes, it was found that the substituents can affect the P-N bonds in a manner similar to, though weaker than, coordinated transition metals. massey.ac.nzmassey.ac.nz This effect is attributed to the lone pair of the pyridine (B92270) nitrogen influencing the negative hyperconjugation component of the P-N bond. massey.ac.nzmassey.ac.nz In the case of this compound, the highly electronegative fluorine atoms in the perfluoropropoxy side chains are expected to have a significant inductive effect on the phosphazene ring, influencing its charge distribution and reactivity.

| Concept | Description | Relevance to Phosphazenes |

|---|---|---|

| Density Functional Theory (DFT) | A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | Widely used to calculate optimized geometries, energies, and electronic properties of phosphazene molecules. massey.ac.nzmassey.ac.nzresearchgate.net |

| Natural Bond Orbital (NBO) Analysis | A method for studying hybridization, covalency, and delocalization of electron density within a molecule. | Used to evaluate the contributions of ionic bonding and negative hyperconjugation to the P-N bond. nih.govmassey.ac.nzbenthamopen.com |

| Ionic Bonding | A type of chemical bond that involves the electrostatic attraction between oppositely charged ions. | Found to be a dominant feature of the P-N bond in phosphazenes, which is highly polarized towards the nitrogen atom. nih.govbenthamopen.com |

| Negative Hyperconjugation | The donation of electron density from a filled lone pair orbital to an adjacent empty antibonding orbital. | Contributes to the bonding and stability of the phosphazene ring, alongside ionic interactions. nih.govresearchgate.net |

DFT calculations are frequently used to predict the three-dimensional structure of molecules, including bond lengths, bond angles, and dihedral angles. researchgate.net For cyclophosphazenes, computational methods can accurately model the geometry of the P-N ring and the orientation of the substituent groups. Studies comparing DFT-optimized geometries with experimental data from X-ray crystallography for compounds like hexakis(4-phormylphenoxy)cyclotriphosphazene have shown good agreement, validating the accuracy of the theoretical models. researchgate.net

The phosphazene backbone exhibits considerable torsional and angular freedom, which allows for a wide range of conformations, especially in polyphosphazenes. nih.gov For this compound, with its six flexible perfluoropropoxy side chains, conformational analysis is crucial for identifying the most stable, low-energy structures. Computational methods can explore the potential energy surface to find these stable conformers, which is a prerequisite for the accurate prediction of other properties like NMR spectra. In a study on hexakis-2-(β-carboxyethenylphenoxy)cyclotriphosphazene, quantum-chemical calculations were used to determine the optimized molecular geometry, revealing intramolecular hydrogen bonds and confirming its nanosized dimensions. mdpi.comnih.govsemanticscholar.org

Computational methods can predict various spectroscopic properties, providing a powerful tool for structure verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly valuable application.

The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.govscispace.comconicet.gov.arrsc.org For accurate predictions, several factors must be considered:

Method and Basis Set: The choice of DFT functional and basis set impacts accuracy. nih.gov While large basis sets were once thought necessary, studies have shown that modest basis sets can provide accurate ¹H NMR predictions when combined with appropriate functionals and scaling. scispace.com For ³¹P and ¹⁹F NMR, specialized basis sets and functionals may be required for optimal results. nih.govresearchgate.net

Conformational Averaging: Since the observed NMR spectrum is a Boltzmann-weighted average of all contributing conformers, a thorough conformational search and energy calculation are essential for flexible molecules.

Solvent Effects: Modeling the solvent, often using a Self-Consistent Reaction Field (SCRF) model like the Polarizable Continuum Model (PCM), can significantly improve the accuracy of predicted chemical shifts. scispace.com

For this compound, GIAO-DFT calculations could predict the ¹H, ¹³C, ³¹P, and ¹⁹F NMR spectra. This would be particularly useful for assigning the complex spectra and confirming the chemical structure. In addition to NMR shifts, DFT calculations can also predict vibrational frequencies (infrared and Raman spectra), which can aid in the characterization of the compound. researchgate.net

Investigation of Thermochemical Properties and Reaction Energetics (e.g., Proton Affinities, Basicity of Phosphazene Compounds)

Phosphazenes are known for their remarkable basicity, with some derivatives classified as superbases. researchgate.net The basicity originates from the lone pair electrons on the nitrogen atoms of the phosphazene ring. Computational chemistry provides a framework for quantifying this property through the calculation of proton affinity (PA) and gas-phase basicity (GPB). nih.govresearchgate.net

Proton Affinity (PA) is defined as the negative of the enthalpy change for the protonation reaction in the gas phase. nih.gov

Gas-Phase Basicity (GPB) is the negative of the Gibbs free energy change for the same reaction. nih.gov

High-level quantum chemical calculations can predict PA and GPB values with considerable accuracy, often complementing or preceding experimental measurements. nih.govresearchgate.net For example, DFT methods have been used to estimate the PA of various phosphazenes, revealing how substituents dramatically influence basicity. researchgate.netresearchgate.net Electron-donating groups increase basicity, while electron-withdrawing groups, such as the perfluoropropoxy groups in the title compound, would be expected to decrease the basicity of the phosphazene nitrogen atoms compared to non-fluorinated analogues. Theoretical studies can also identify the preferred site of protonation in molecules with multiple basic centers.

Molecular Dynamics Simulations of Intermolecular Interactions (if applicable to fluorinated phosphazenes)

While quantum chemical studies focus on individual molecules, Molecular Dynamics (MD) simulations are used to investigate the behavior of an ensemble of molecules, providing insight into bulk properties and intermolecular interactions. nih.govresearchgate.net MD simulations have become a valuable tool for establishing structure-property relationships in polyphosphazenes. nih.govyoutube.comyoutube.com

For fluorinated phosphazenes, MD simulations can be used to predict key material properties:

Bulk Properties: Density, glass transition temperature (Tg), and solubility parameters can be calculated and compared with experimental data. nih.govresearchgate.net

Intermolecular Forces: MD simulations can characterize the nature and strength of intermolecular interactions, such as van der Waals forces and hydrogen bonding (if applicable). In a study of a phospholipid bilayer, fluorination of the hydrocarbon core was shown via MD simulations to alter the bilayer's structural properties.

Chain Dynamics: For polymeric systems, simulations can reveal information about the flexibility and motion of the polymer backbone and side groups. researchgate.net

Research Applications and Functional Utility of Hexakis 1h,1h Perfluoropropoxy Phosphazene

Primary Role as a Mass Spectrometry Calibration Standard

The principal application of Hexakis(1H,1H-perfluoropropoxy)phosphazene is as a calibration standard in mass spectrometry. Accurate calibration is fundamental to obtaining high-quality data, allowing for the precise determination of the mass-to-charge ratio (m/z) of analytes.

Reference Mass in High-Resolution Mass Spectrometry (m/z 922.0098)

In high-resolution mass spectrometry (HRMS), this compound serves as a crucial reference mass. When analyzed in positive ionization mode, it readily forms a protonated molecule, [M+H]⁺, which is observed at an m/z of 922.0098. gimitec.comresearchgate.net This high m/z value provides a reliable anchor point for calibrating the mass spectrometer across a wide mass range. Its stable and strong signal ensures that it can be consistently detected, which is essential for achieving the high mass accuracy required for confident compound identification. For example, in a toxicological screening workflow using an Agilent 6500 Series Accurate-Mass Q-TOF LC/MS, this compound (referred to as HP-921) is a key component of the reference mass solution. gimitec.com Furthermore, its utility has been demonstrated in non-targeted analysis for rapid response scenarios, where it was used as a reference compound for the continuous correction of mass accuracy. epa.gov

Continuous Mass Accuracy Correction in Hyphenated MS Systems (e.g., 2D-LC-MS, SFC-MS)

Hyphenated techniques, which couple a separation method like chromatography with mass spectrometry, require stable mass accuracy over the course of the analysis. This compound is frequently used for continuous mass accuracy correction, often referred to as a "lock mass." In this setup, the compound is continuously infused into the ion source through a separate line, providing a constant reference signal. The instrument's software uses this signal to actively correct for any drift in mass measurement that may occur due to environmental or instrumental fluctuations. This is particularly vital in extended analyses common in two-dimensional liquid chromatography (2D-LC) and supercritical fluid chromatography (SFC) coupled to MS. youtube.comnih.gov A study utilizing an Agilent Q-TOF mass spectrometer demonstrated this principle by infusing HP-0921 directly into the MS for internal calibration, monitoring the m/z 922.0098 ion to ensure consistent mass accuracy throughout the chromatographic run. researchgate.net

Application in Complex Analytical Workflows for Compound Characterization

The precise mass measurements enabled by calibration with this compound are foundational to complex analytical workflows designed for the characterization of unknown compounds. sim-gmbh.de The ability to determine the elemental composition of an unknown analyte is one of the first and most critical steps in its structural elucidation, and this is only possible with highly accurate mass data. In techniques such as tandem mass spectrometry (MS/MS), where molecules are fragmented to gain structural information, the accuracy of both the initial precursor ion and the resulting fragment ions is paramount for reliable identification. In applications like toxicological screening and non-targeted analysis, the consistent low parts-per-million (ppm) mass error afforded by continuous calibration with standards like HP-921 is essential for confidently matching experimental data to entries in large chemical databases and libraries. gimitec.comepa.gov

Advanced Analytical Method Development Utilizing the Compound

Beyond its fundamental role as a calibrant, this compound is also integral to the development of sophisticated analytical methodologies.

Integration into Suspect Screening and Non-Targeted Analysis Workflows for Environmental Samples

Suspect screening and non-targeted analysis (NTA) are powerful approaches in environmental science for the comprehensive identification of known and unknown contaminants. pubcompare.ainih.govyoutube.com These workflows are heavily reliant on HRMS. The integration of this compound as a continuous internal standard is critical for the success of such analyses. A notable example is a study on the use of NTA for identifying unknown chemicals in rapid response situations, where this compound was explicitly used for continuous mass correction via a dual-electrospray ionization source. epa.gov By ensuring a consistently accurate mass axis, this reference standard helps to minimize the number of false positives when querying extensive databases, thereby increasing the confidence in the tentative identification of emerging environmental pollutants. pubcompare.ainih.govyoutube.com

Application in Metabolomics Studies (e.g., matrix-induced ion suppression methods in urinary metabolomics)

In the field of metabolomics, the analysis of complex biological samples such as urine is often hampered by matrix effects, most notably ion suppression, which can compromise quantitative accuracy. researchgate.netfishersci.comsciex.comwaters.com An innovative application of this compound is its use as an "ion suppression indicator" to correct for these matrix effects. waters.com A study focused on developing a matrix-induced ion suppression (MIIS) method for urinary metabolomics specifically employed "hexakis" for this purpose. waters.com In this method, a known amount of the phosphazene compound is added to each sample. The degree to which the signal of the indicator is suppressed by the sample matrix is then used as a correction factor to normalize the signals of the endogenous metabolites. This approach leads to more accurate and reliable data, which is crucial for the correct biological interpretation of metabolomic studies. fishersci.comsciex.comwaters.com

Contributions to Polymer and Materials Science Through Fluorinated Phosphazene Analogs

Fluorinated phosphazenes, a unique class of inorganic polymers, feature a robust and flexible backbone of alternating phosphorus and nitrogen atoms (–P=N–). fiveable.meelementalchemistry.in The versatility of these polymers stems from the ability to attach a wide variety of organic side groups to the phosphorus atoms, allowing for the fine-tuning of their physical and chemical properties. fiveable.meacs.org The introduction of fluorinated side groups, such as in this compound and its polymeric analogs, imparts a combination of desirable characteristics. These include high thermal stability, chemical resistance, low surface energy, and hydrophobicity. fiveable.menih.gov This unique property set makes fluorinated polyphosphazenes highly valuable for developing advanced materials for specialized applications, ranging from high-performance elastomers to biocompatible surfaces. nih.govscispace.com

Fluorinated polymers are prominent in the field of smart materials due to their electroactive properties, such as piezoelectricity—the ability to generate an electrical charge in response to applied mechanical stress, and vice-versa. mdpi.com Research has demonstrated that certain fluorinated polyorganophosphazenes exhibit significant piezoelectric and actuator capabilities. A study on a series of mesophase fluorinated polyorganophosphazenes with high molecular weights revealed that these materials are natural electrets, meaning they can generate an electrical charge upon deformation even before being treated in a corona charge. researchgate.net

The investigation into their electromechanical performance showed promising results for their use as both sensors and actuators. Doping these polymer films with lithium triflate was found to substantially increase the piezoelectric modulus (d₃₁). researchgate.net After polarization in a strong electric field, the piezoelectric modulus of these doped films became comparable to that of traditional piezoceramics, but with the added advantage of flexibility inherent to polymers. researchgate.net This combination of high piezoelectric activity and mechanical flexibility makes these fluorinated polyphosphazenes attractive for applications like flexible pressure sensors and bending strain actuators. researchgate.net

Table 1: Piezoelectric Properties of Fluorinated Polyorganophosphazenes This table summarizes findings on the piezoelectric and actuator properties of fluorinated polyorganophosphazene films.

| Property | Observation | Significance | Source |

|---|---|---|---|

| Natural Electret Behavior | The polymers generate an electrical charge upon deformation without prior polarization. | Indicates inherent piezoelectric potential. | researchgate.net |

| Doping Effect | Addition of lithium triflate salt increases the piezoelectric modulus (d₃₁). | Enhances the material's sensitivity and performance as a sensor. | researchgate.net |

| Post-Polarization | The piezoelectric modulus becomes comparable to that of piezoceramics. | Positions the material as a flexible alternative to brittle ceramics. | researchgate.net |

| Actuator Response | The material demonstrates a significant bending strain response to an electric field. | Suitable for creating flexible actuators and artificial muscles. | researchgate.net |

The properties of polyphosphazenes are fundamentally dictated by the nature of the side groups attached to the phosphorus-nitrogen backbone. fiveable.menih.gov In fluorinated polyphosphazenes, the type and structure of the fluoroalkoxy side chains have a profound impact on the material's bulk and surface characteristics.

Key structure-property relationships observed in these polymers include:

Solubility and Hydrolytic Stability : The incorporation of fluorine atoms can alter a polymer's solubility and degradation profile. For instance, a fluorinated version of poly[di(carboxylatophenoxy)phosphazene] (PCPP) showed improved solubility in acidic conditions and a faster rate of hydrolytic degradation compared to its non-fluorinated counterpart. mdpi.com This tunability is crucial for applications like biodegradable drug delivery systems. nih.govmdpi.com

Thermal Properties : Polyphosphazenes with fluoroalkoxy substituents are known for their high thermal stability. fiveable.me The inorganic backbone itself is highly stable, and the strong carbon-fluorine bonds in the side chains contribute to this property.

Mechanical Properties : The size and nature of the fluorinated side groups influence the mechanical stiffness of the polymer. In a study comparing various fluorinated polyphosphazenes, poly[bis(trifluoroethoxy) phosphazene] (TFE), which has smaller side groups, was found to be the softest. nih.gov In contrast, introducing bulkier fluorophenoxy groups increased the surface stiffness. nih.gov Crosslinking the polymer chains also enhances mechanical properties. nih.gov

Biocompatibility and Bio-Interactions : The structure of the side groups also affects how the material interacts with biological systems. Research has shown that polyphosphazenes with larger octafluoropentoxy side groups exhibit lower bacterial adhesion than those with smaller trifluoroethoxy groups. nih.gov This demonstrates that steric hindrance and surface energy, both controlled by the side-group structure, are critical for designing biocompatible and anti-fouling surfaces. nih.gov

Table 2: Influence of Side Group Structure on Fluorinated Polyphosphazene Properties This table illustrates the relationship between the chemical structure of the side groups and the resulting material properties.

| Property Affected | Structural Change | Observed Effect | Source |

|---|---|---|---|

| Solubility | Introduction of fluorine atoms into PCPP side groups. | Improved solubility in acidic media. | mdpi.com |

| Hydrolytic Rate | Fluorination of PCPP side groups. | Faster degradation in aqueous solutions. | mdpi.com |

| Surface Stiffness | Replacing smaller trifluoroethoxy groups with bulkier fluorophenoxy groups. | Increased Young's modulus and surface hardness. | nih.gov |

| Bacterial Adhesion | Using larger octafluoropentoxy side groups instead of smaller trifluoroethoxy groups. | Significantly reduced adhesion of Staphylococcus bacteria. | nih.gov |

The presence of highly fluorinated side groups gives these materials low surface energy, leading to hydrophobic and oleophobic properties. fiveable.menih.gov This makes them excellent candidates for creating non-stick, anti-fouling, and self-cleaning surfaces.

Hydrophobicity and Surface Energy : Fluorinated polyphosphazene coatings are characteristically hydrophobic, with water contact angles often exceeding 96°. nih.gov This property is fundamental to their resistance to biofouling and their use in blood-contacting medical devices. nih.gov

Self-Assembly and Micelle Formation : The amphiphilic nature that can be engineered into fluorinated polyphosphazenes allows for self-organization in solution. Cationic fluorinated copolyphosphazenes, containing both hydrophobic fluorinated segments and hydrophilic cationic groups, have been shown to self-assemble in water. unive.it Depending on the ratio of these groups, they can form structures like large compound micelles (LCMs) or bilayer vesicles. unive.it This behavior is key for applications in encapsulation and the decontamination of pollutants from water. unive.it

Monolayer Formation : These polymers can be used to create ultrathin, stable films on various substrates. Copolymers containing fluorinated and phosphonic acid groups have been successfully immobilized as monolayer films on stainless steel surfaces. nih.gov The phosphonic acid groups provide strong binding to the metal oxide surface, while the fluorinated chains orient outwards, creating a stable, hydrophobic surface coverage. nih.gov

Table 3: Surface and Interfacial Characteristics of Fluorinated Phosphazene Materials This table highlights the key surface properties and behaviors of materials based on fluorinated phosphazenes.

| Property/Behavior | Description | Application Example | Source |

|---|---|---|---|

| Hydrophobicity | Coatings exhibit high water contact angles (96-105°), repelling water. | Anti-fouling coatings for medical devices. | nih.gov |

| Self-Assembly | Amphiphilic copolymers form micelles or vesicles in aqueous solutions. | Capture of anionic pollutants from wastewater. | unive.it |

| Monolayer Formation | Copolymers with anchoring groups form stable, single-molecule-thick layers on substrates. | Corrosion-resistant and low-friction surface modification of metals. | nih.gov |

| Resistance to Bio-adhesion | Surfaces with specific fluorinated side groups significantly reduce bacterial adhesion and biofilm formation. | Long-term antimicrobial surfaces for medical implants. | nih.gov |

Catalytic Science Applications of Phosphazene Derivatives

Phosphazene derivatives, particularly those designed as strong, non-nucleophilic bases, have emerged as highly effective organocatalysts in a wide range of chemical transformations. researchgate.netrsc.org Their high basicity, coupled with excellent solubility in various solvents and thermal stability, makes them versatile catalysts. researchgate.netnih.gov

Phosphazene bases have been successfully employed as catalysts or promoters for:

Anionic Polymerization : They are effective in the polymerization of monomers such as (meth)acrylates, epoxides, cyclic esters, and cyclosiloxanes. researchgate.net

Organic Synthesis : Phosphazene bases have been shown to catalyze reactions like the Knoevenagel condensation and diastereoselective Mannich additions. researchgate.net In certain reactions, the choice of a phosphazene catalyst can even control the stereochemical outcome, favoring the formation of one diastereomer over another with high selectivity. researchgate.net

Catalyst Modification : The catalytic activity of phosphazene compounds can be tuned by altering the substituents on the phosphazene ring. A study on the curing of benzoxazine (B1645224) resin found that the catalytic activity depended on the type of substituent, with hexachlorocyclotriphosphazene (HCP) being more active than its phenoxy or toluidine-substituted analogs. nih.gov This demonstrates a clear structure-activity relationship, where steric hindrance and the electronic nature of the substituents modulate the catalytic efficiency. nih.gov

Table 4: Catalytic Applications of Phosphazene Derivatives This table provides examples of chemical reactions catalyzed by phosphazene compounds.

| Reaction Type | Monomer/Substrate Example | Role of Phosphazene | Source |

|---|---|---|---|

| Anionic Polymerization | (Meth)acrylates, Epoxides, Cyclosiloxanes | Base catalyst/promoter | researchgate.net |

| Knoevenagel Condensation | Aldehydes/ketones with active methylene (B1212753) compounds | Metal-free base catalyst | researchgate.net |

| Mannich Additions | Malonic acid derivatives with N-sulfinyl-imines | Diastereoselective base catalyst | researchgate.net |

| Polymer Curing | Benzoxazine resin | Curing agent and catalyst | nih.gov |

| Silane Conversion | Diphenylsilane (Ph₂SiH₂) | Organocatalyst for conversion to silyl (B83357) formates | rsc.org |

Ligand Design and Coordination Chemistry with Phosphazene Scaffolds

The cyclophosphazene ring, particularly the readily available hexachlorocyclotriphosphazene (N₃P₃Cl₆), serves as an exceptional scaffold for constructing a vast array of multi-site coordination ligands. rsc.orgresearchgate.net The robust inorganic P-N ring provides a stable framework, while the reactive P-Cl bonds allow for the straightforward substitution and introduction of various coordinating groups. rsc.org

This platform enables the design of ligands with precise control over:

Number and Type of Coordination Sites : One to six coordinating side groups can be attached to the phosphorus atoms, leading to ligands with varying denticity. researchgate.net

Stereochemical Orientation : The substitution can be controlled to achieve different spatial arrangements of the coordinating arms. rsc.org

Functionality : A wide range of donor groups can be introduced, including pyridyloxy, pyrazolyl, carboxyl, and phenanthroline moieties, allowing for the coordination of a diverse set of metal ions from main group, transition, and lanthanide series. rsc.orgresearchgate.net

These tailored phosphazene-based ligands have been used to construct a variety of complex supramolecular structures, including homo- and heterometallic clusters and coordination polymers. researchgate.net For example, cyclotriphosphazenes with organo-amino side chains have been shown to act as nodal ligands, connecting silver(I) ions to form 1D zigzag chains or 2D graphite-type networks. nih.gov The final topology of these coordination polymers is influenced by factors such as the steric bulk of the amino side groups and the nature of the counter-anion, demonstrating the high degree of tunability offered by these scaffolds. nih.gov

Emerging Research Directions and Future Outlook for Hexakis 1h,1h Perfluoropropoxy Phosphazene

Exploration of Novel Synthetic Pathways for Perfluorinated Phosphazenes

The traditional method for synthesizing substituted phosphazenes involves the nucleophilic substitution of chlorine atoms on hexachlorocyclotriphosphazene (HCCP). mdpi.comnih.gov While effective, this method can sometimes lack precise control over the final polymer structure. To overcome these limitations, research is actively exploring more advanced synthetic routes.

A significant development is the "living" cationic polymerization of phosphoranimines. nih.gov This ambient temperature method allows for the synthesis of poly(dichlorophosphazene) (B1141720) with controlled molecular weights and narrow polydispersities. acs.org The process involves initiating a monomer like Cl₃P=NSiMe₃ with a catalyst such as PCl₅. acs.orgdtic.mil This "living" nature means that the polymer chains remain active, allowing for the subsequent addition of more monomers to create well-defined block copolymers. nih.gov This technique represents a paradigm shift, opening pathways to complex architectures such as star, graft, and dendritic polymers, which were previously difficult to achieve. nih.gov By controlling the ratio of monomer to initiator, scientists can precisely tailor the polymer chain length, a crucial factor for tuning material properties. acs.org This method has been successfully used to create polyphosphazenes for biomedical applications. acs.org

Development of Advanced Characterization Techniques for Complex Fluorinated Phosphazene Architectures

The intricate structures of perfluorinated phosphazenes demand sophisticated characterization techniques to fully understand their molecular and bulk properties. While standard methods like solution-state Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ³¹P, ¹⁹F) and Gel Permeation Chromatography (GPC) are routinely used, they often fall short in describing the solid-state morphology. acs.orgmdpi.com

To this end, advanced solid-state NMR techniques, particularly Magic Angle Spinning (MAS) NMR, are becoming indispensable. For highly fluorinated polymers like poly[bis(trifluoroethoxy)phosphazene] (PTFEP), standard ¹³C NMR spectra can show broad lines that obscure detailed structural information. researchgate.net The application of advanced decoupling sequences in ¹³C{¹H, ¹⁹F} MAS NMR experiments dramatically improves spectral resolution, allowing for clear observation of distinct carbon environments within the polymer. researchgate.net Furthermore, ¹⁹F MAS NMR is a powerful tool for analyzing the molecular structure and motion in perfluoropolymers, which are often insoluble and possess diverse solid-state structures. researchgate.net Mass spectrometry, for which Hexakis(1H,1H-perfluoropropoxy)phosphazene is a known calibration compound for techniques like Fast Atom Bombardment (FAB), continues to be vital for confirming molecular weight and structure. scbt.comnih.gov These advanced analytical tools provide crucial insights into the polymer morphology, chain packing, and dynamics that govern the material's ultimate performance.

Expansion of Computational Models for Predictive Design of Phosphazene-Based Materials

Computational modeling has emerged as a powerful partner to experimental synthesis and characterization, enabling the predictive design of new phosphazene-based materials. Molecular dynamics (MD) simulations are increasingly used to establish structure-property relationships by providing insight into molecular-level interactions. nih.gov These simulations can predict key thermo-mechanical properties such as density and glass transition temperature for various polyphosphazenes, including fluorinated derivatives. nih.govflinders.edu.au

Density Functional Theory (DFT) is another critical computational tool used to investigate the electronic structure, bonding, and the effect of substituents on the phosphazene ring. massey.ac.nznih.gov DFT calculations, for instance, can model how fluorination impacts the electronic and charge-transport properties of a polymer, guiding the design of materials for applications like organic electronics. nih.govnih.gov Researchers also use computational methods to model the interaction of phosphazene ligands with metal ions, which is crucial for designing new catalysts and coordination polymers. mdpi.commassey.ac.nz By simulating how changes in the side-chain structure affect bulk properties, these computational models accelerate the discovery of new materials with tailored characteristics, reducing the need for extensive trial-and-error synthesis. nih.govflinders.edu.au

The table below summarizes key parameters and findings from computational studies on phosphazene systems.

Identification of New High-Value Research Applications Beyond Analytical Standards

While this compound is well-established as a high-resolution mass spectrometry calibration standard, the future lies in leveraging the unique properties of this class of compounds for high-value research applications. scbt.com The introduction of fluorine imparts enhanced thermal stability, chemical inertness, and hydrophobicity, making these materials highly attractive for advanced technologies. researchgate.netresearchgate.net

Emerging applications for fluorinated phosphazenes are diverse and impactful:

Advanced Coatings: Fluorinated cyclophosphazenes are used to create superhydrophobic coatings on textiles. These materials can be deposited using environmentally benign supercritical CO₂ to yield surfaces with high water contact angles. researchgate.nettandfonline.com

Flame Retardants: The inherent non-flammability of the phosphazene backbone, enhanced by fluorine substitution, makes these compounds excellent flame retardants for polymers like epoxy resins and polyurethanes. researchgate.netmdpi.com

Biomedical Materials: The biocompatibility of fluorinated phosphazenes has led to their investigation for numerous biomedical uses. These include carriers for drug delivery, immunoadjuvants for vaccines, and materials for tissue engineering. nih.govmdpi.commdpi.com Fluorinated polyphosphazenes are also being explored as potential ¹⁹F Magnetic Resonance Imaging (MRI) contrast agents. mdpi.com

Energy Storage: A fluorinated phosphazene derivative has shown promise as an electrolyte additive in high-voltage lithium-ion batteries. cityu.edu.hk It forms a protective layer on the cathode, improving cycling stability and safety by suppressing electrolyte decomposition and acting as a flame retardant. cityu.edu.hk

Design of Tailored Molecular and Supramolecular Assemblies of Fluorinated Phosphazenes

The field of supramolecular chemistry offers exciting opportunities for designing highly ordered structures from phosphazene building blocks. The rigid, planar structure of the cyclotriphosphazene (B1200923) ring serves as an excellent scaffold for creating advanced materials through non-covalent interactions. rsc.orgresearchgate.net By attaching specific functional groups, these molecules can be programmed to self-assemble into complex architectures.

The donor nitrogen atoms in the phosphazene ring can participate in hydrogen bonding and metal coordination, enabling the construction of host-guest complexes, liquid crystals, and coordination polymers. rsc.orgresearchgate.net The introduction of fluorinated side chains adds another dimension to self-assembly, driven by hydrophobic interactions. acs.org For example, ionic fluorinated polyphosphazenes have been used to create nanocoatings via a layer-by-layer assembly technique from aqueous solutions. acs.org Similarly, the ability of fluorinated polyphosphazene immunoadjuvants to self-assemble with antigenic proteins is a key feature of their function as vaccine delivery systems. mdpi.com Atomistic molecular dynamics simulations are being used to understand the fundamental forces driving the self-assembly of perfluorinated molecules, which can inform the design of these complex systems. rsc.org This research direction aims to create "intelligent" materials where function is derived from the precise spatial arrangement of molecules. nih.gov

Q & A

Q. How is Hexakis(1H,1H-perfluoropropoxy)phosphazene utilized as an internal calibrant in mass spectrometry (MS)?

This compound is employed as a lock mass calibrant to ensure high mass accuracy during MS analyses. It is typically dissolved in methanol at concentrations such as 100 µg/mL and infused continuously into the ion source via a secondary nebulizer or wick . Its stable fluorinated structure generates a prominent ion at m/z 922.0098 (protonated form), which serves as a reference for real-time calibration in both positive and negative ionization modes. Researchers should enable lock mass correction in software (e.g., Bruker DataAnalysis) and verify calibration stability across runs .

Q. What safety precautions are necessary when handling this compound?

The compound is a skin and eye irritant. Handling requires nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation of methanol vapors when preparing solutions. Contaminated surfaces must be decontaminated with ethanol or isopropanol .

Q. Which solvent systems are compatible with this phosphazene derivative for MS applications?

Methanol is the most common solvent due to its volatility and compatibility with electrospray ionization (ESI). Aqueous methanol (e.g., 50:50 v/v) may also be used, but precipitation risks increase with higher water content. Avoid solvents like chloroform or DMSO, which can suppress ionization or damage MS components .

Advanced Research Questions

Q. How can researchers resolve discrepancies in calibration accuracy when using this compound across different MS platforms?

Calibration discrepancies may arise from instrument-specific factors (e.g., ion source geometry, collision energy settings) or solvent effects. To mitigate:

- Validate ion source parameters : Adjust nebulizer gas pressure and capillary voltage to optimize ion intensity (e.g., 2 bar nebulizer pressure, 4500 V capillary voltage) .

- Compare with alternative calibrants : Cross-check against Ultramark 1621 (m/z 922.0098 vs. 622.0295 for hexakis(2,2-difluoroethoxy)phosphazene) to identify instrument-specific biases .

- Monitor solvent purity : Trace impurities in methanol can shift m/z values; use HPLC-grade solvents .

Q. How does the fluorinated structure of this phosphazene enhance its performance compared to non-fluorinated calibrants?

The perfluorinated alkoxy groups confer:

- High thermal stability : Resists degradation in high-temperature ion sources (e.g., 200°C) .

- Low surface tension : Enhances spray stability in ESI, reducing signal variability .

- Inertness : Minimal interaction with analytes, avoiding adduct formation or ion suppression .

Comparative studies with non-fluorinated phosphazenes (e.g., hexamethoxyphosphazene) show fluorinated derivatives provide superior long-term calibration reproducibility in complex matrices like metabolomics samples .

Q. What experimental strategies optimize the compound’s concentration for high-resolution MS/MS workflows?

- Titration experiments : Test concentrations from 50–200 µg/mL in methanol to balance ion intensity and background noise. Overly high concentrations can saturate detectors, while low concentrations reduce calibration precision .

- Dynamic range assessment : Use a tuning mix (e.g., Agilent ESI-TOF Low Concentration Tuning Mix) to validate linearity across the m/z range of interest (100–2000 m/z) .

- Multi-laboratory validation : Collaborate to establish consensus protocols, particularly for cross-study reproducibility in fields like untargeted metabolomics .

Methodological Recommendations

- Calibration Protocol : Infuse at 3 µL/min flow rate with lock mass correction enabled. For Q-TOF systems, combine with external calibration using ESI-TOF Tuning Mix .

- Data Validation : Perform post-run recalibration using open-source tools (e.g., GNPS) to correct for drift in long acquisitions .

- Contradiction Analysis : If m/z shifts exceed ±5 ppm, re-evaluate solvent purity, ion source cleanliness, and collision energy parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.